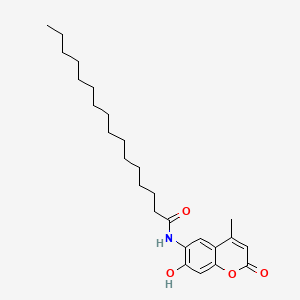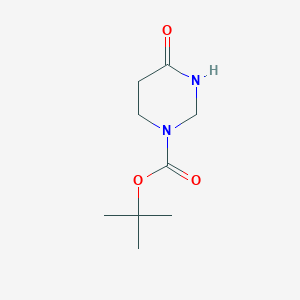
tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives have been synthesized and evaluated as novel capsid assembly modulators of hepatitis B virus (HBV) . Among the derivatives, compound 27 (58031) and several analogs showed an activity of submicromolar EC50 against HBV and low cytotoxicities .
Synthesis Analysis
The synthesis and evaluation of phenyl ureas derived from 4-oxotetrahydropyrimidine have been reported . Structure-activity relationship studies revealed a tolerance for an additional group at position 5 of 4-oxotetrahydropyrimidine .Chemical Reactions Analysis
The mechanism study indicates that compound 27 (58031) is a type II core protein allosteric modulator (CpAMs), which induces core protein dimers to assemble empty capsids with fast electrophoresis mobility in native agarose gel .Aplicaciones Científicas De Investigación
Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate derivatives are important intermediates in the synthesis of small molecule anticancer drugs. A study by (Zhang et al., 2018) described a high-yield synthesis method for such derivatives, highlighting their role in developing inhibitors targeting the PI3K/AKT/mTOR pathway in cancer.
Coupling Reactions for Compound Synthesis : The compound has been used in palladium-catalyzed coupling reactions with various substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, as described by (Wustrow & Wise, 1991). This process is significant for creating a diverse array of chemical compounds.
X-ray Crystallography and Structural Analysis : Studies like the one conducted by (Didierjean et al., 2004) utilized X-ray crystallography to reveal the structural details of related compounds. Such studies are crucial for understanding the molecular conformation and properties of these compounds.
Synthesis and Transformation for Drug Development : Further research, such as that by (Moskalenko & Boev, 2014), focused on the synthesis and chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, showcasing the versatility of this compound in drug development processes.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-oxo-1,3-diazinane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)10-6-11/h4-6H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGBKHDICSEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

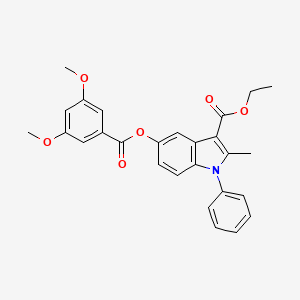
![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2649138.png)
![2-(2-methyl-1H-imidazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2649139.png)
![Ethyl 4-[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2649140.png)
![1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone](/img/structure/B2649143.png)
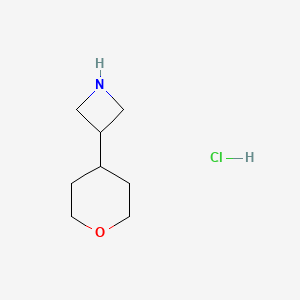

![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2649147.png)
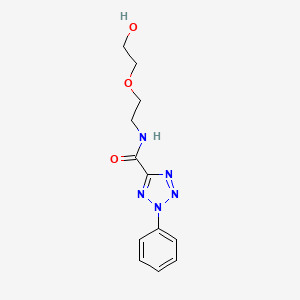

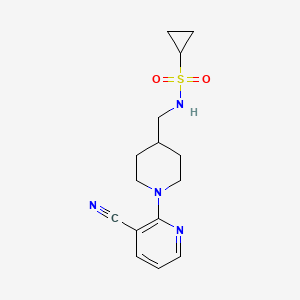
![N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649153.png)

